molecular formula C13H19NO3 B1507214 Tert-butyl 2-hydroxyphenethylcarbamate CAS No. 20286-84-4

Tert-butyl 2-hydroxyphenethylcarbamate

Cat. No.: B1507214
CAS No.: 20286-84-4
M. Wt: 237.29 g/mol
InChI Key: FTWBHNHOAIDEOH-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxyphenethylcarbamate (CAS: 67341-07-5) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a 2-hydroxyphenethylamine backbone. This compound is commonly utilized in organic synthesis as a protective intermediate for amine groups, enabling controlled reactivity in multi-step reactions . Its molecular formula is C₁₃H₁₉NO₃ (molecular weight: 237.3 g/mol), with structural features that influence solubility, stability, and biological interactions.

Properties

CAS No.

20286-84-4

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[2-(2-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-8-10-6-4-5-7-11(10)15/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI Key

FTWBHNHOAIDEOH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1O

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate group is a common motif in protective chemistry, but substituents on the phenethyl chain dictate key differences:

Compound Name Substituent(s) Molecular Formula Key Properties
Tert-butyl 2-hydroxyphenethylcarbamate -OH (hydroxyl) C₁₃H₁₉NO₃ High polarity, hydrogen bonding capacity, moderate stability
Tert-butyl (4-chlorophenethyl)carbamate -Cl (chloro) C₁₃H₁₈ClNO₂ Increased lipophilicity, reduced hydrogen bonding, non-hazardous per SDS
Tert-butyl (2-bromo-3-fluorobenzyl)carbamate -Br, -F (halogens) C₁₂H₁₅BrFNO₂ High reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), 56.6% yield
Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate -SH (thioether), -OH C₁₀H₂₁NO₃S Sulfur enhances chelation potential; hydroxyl enables further functionalization

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound increases water solubility compared to halogenated analogs, which are more lipophilic.
  • Stability : Tert-butyl carbamates generally resist hydrolysis, but the hydroxyl group may slightly reduce stability under oxidative conditions compared to halogenated versions.
  • Thermal Properties : Halogenated derivatives (e.g., 4-chloro) may exhibit higher thermal stability due to reduced polarity.

Research Findings and Data

Thermal and Mechanical Performance in Polymers

  • Polyamides containing trifluoromethyl groups (similar to tert-butyl carbamates) exhibit high thermal stability (Td: 505–545°C) and mechanical strength (tensile modulus: 2.75–3.18 GPa) .

Exposure Limits

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